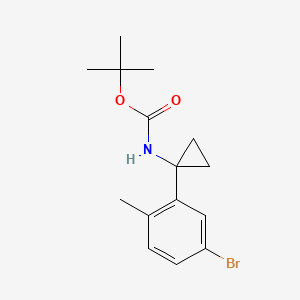![molecular formula C9H9ClN2O3 B15303755 Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under basic conditions .
Industrial Production Methods
the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(6-chloropyrazin-2-yloxy)cyclopropanecarboxylate: This compound has a similar structure but may exhibit different chemical and physical properties.
Other pyrazine derivatives: Compounds with similar pyrazine rings can be compared in terms of their reactivity and applications.
Eigenschaften
Molekularformel |
C9H9ClN2O3 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
methyl 1-(6-chloropyrazin-2-yl)oxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
IVOYJKWSEAFVLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)OC2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)



![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)


![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)


![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
